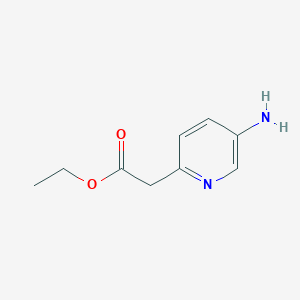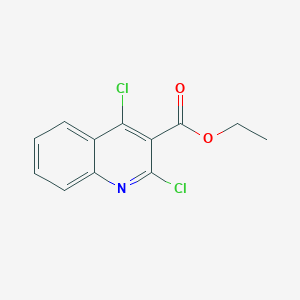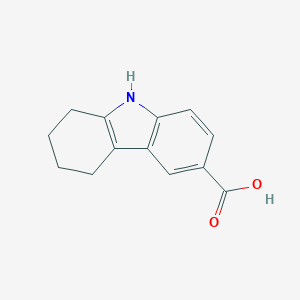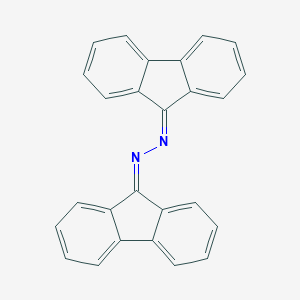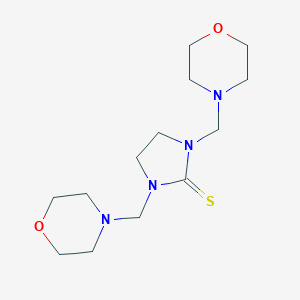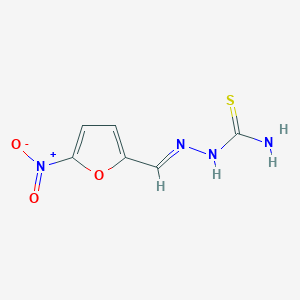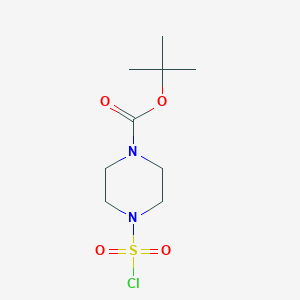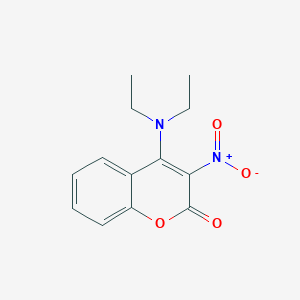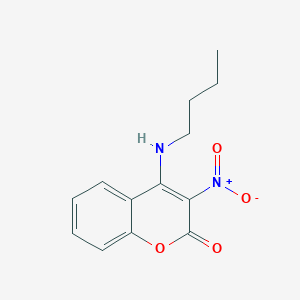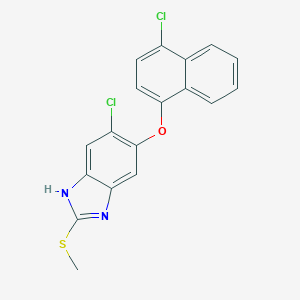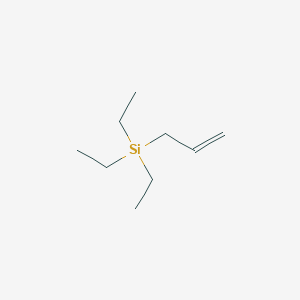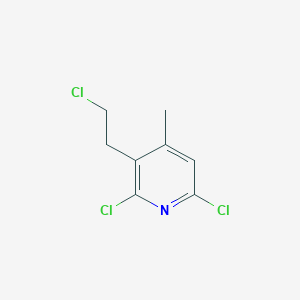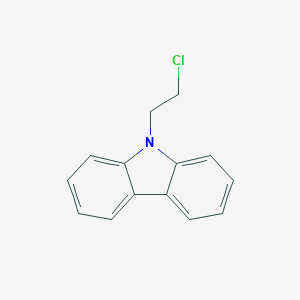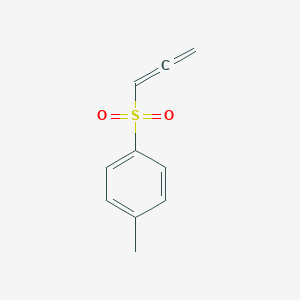
p-Tolyl propadienyl sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tolyl propadienyl sulphone (TPS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPS is a member of the sulphone family, which is known for its high thermal stability and resistance to oxidation.
Applications De Recherche Scientifique
P-Tolyl propadienyl sulphone has been studied extensively for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). p-Tolyl propadienyl sulphone has been shown to have excellent charge transport properties and high thermal stability, making it an ideal material for use in these applications.
Mécanisme D'action
The mechanism of action of p-Tolyl propadienyl sulphone involves the interaction of the molecule with the target material, which can be a semiconductor or an organic molecule. p-Tolyl propadienyl sulphone acts as a charge carrier, facilitating the movement of electrons or holes through the material. This results in improved conductivity and other desirable properties, such as increased luminescence in OLEDs.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of p-Tolyl propadienyl sulphone, as it is primarily used in organic electronics. However, some studies have shown that p-Tolyl propadienyl sulphone can induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of p-Tolyl propadienyl sulphone is its high thermal stability, which makes it an ideal material for use in high-temperature applications. Additionally, p-Tolyl propadienyl sulphone has excellent charge transport properties, making it a promising candidate for use in organic electronics. However, p-Tolyl propadienyl sulphone is a relatively new compound, and there is still much research to be done to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on p-Tolyl propadienyl sulphone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for p-Tolyl propadienyl sulphone to be used in other applications, such as catalysis and energy storage. Further research is needed to fully understand the properties and potential applications of p-Tolyl propadienyl sulphone.
Méthodes De Synthèse
The synthesis of p-Tolyl propadienyl sulphone involves the reaction of p-tolyl lithium with propargyl sulphone. The reaction is carried out in the presence of a catalyst, typically copper, at a low temperature (-78°C). The resulting product is then purified using column chromatography to obtain pure p-Tolyl propadienyl sulphone.
Propriétés
Numéro CAS |
16192-08-8 |
|---|---|
Nom du produit |
p-Tolyl propadienyl sulphone |
Formule moléculaire |
C10H10O2S |
Poids moléculaire |
194.25 g/mol |
InChI |
InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-8H,1H2,2H3 |
Clé InChI |
XKGAKLCWOYKBBO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



